molecular formula C10H16Cl2N4O B13597070 N-(pyrazin-2-yl)piperidine-4-carboxamidedihydrochloride CAS No. 2803857-06-7

N-(pyrazin-2-yl)piperidine-4-carboxamidedihydrochloride

Katalognummer: B13597070
CAS-Nummer: 2803857-06-7
Molekulargewicht: 279.16 g/mol
InChI-Schlüssel: BCFBUAPYIRVEDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(pyrazin-2-yl)piperidine-4-carboxamidedihydrochloride is a chemical compound with the molecular formula C10H14N4O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a pyrazine ring and a piperidine ring connected by a carboxamide group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrazin-2-yl)piperidine-4-carboxamidedihydrochloride typically involves the reaction of pyrazine-2-carboxylic acid with piperidine-4-carboxamide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) further enhances the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-(pyrazin-2-yl)piperidine-4-carboxamidedihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of substituted derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

N-(pyrazin-2-yl)piperidine-4-carboxamidedihydrochloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(pyrazin-2-yl)piperidine-4-carboxamidedihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, thereby modulating various biological processes. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to the disruption of bacterial growth and survival. Additionally, the compound may interact with receptors in the human body, affecting signaling pathways and cellular responses .

Vergleich Mit ähnlichen Verbindungen

N-(pyrazin-2-yl)piperidine-4-carboxamidedihydrochloride can be compared with other similar compounds, such as:

    N-(pyrimidin-2-yl)piperidine-4-carboxamide: Similar structure but with a pyrimidine ring instead of a pyrazine ring.

    N-(pyrazin-2-yl)piperazine-4-carboxamide: Contains a piperazine ring instead of a piperidine ring.

    N-(pyrazin-2-yl)piperidine-4-carboxamide: The base compound without the dihydrochloride salt form.

These compounds share structural similarities but may exhibit different chemical and biological properties, highlighting the uniqueness of this compound in terms of its specific applications and effects .

Eigenschaften

CAS-Nummer

2803857-06-7

Molekularformel

C10H16Cl2N4O

Molekulargewicht

279.16 g/mol

IUPAC-Name

N-pyrazin-2-ylpiperidine-4-carboxamide;dihydrochloride

InChI

InChI=1S/C10H14N4O.2ClH/c15-10(8-1-3-11-4-2-8)14-9-7-12-5-6-13-9;;/h5-8,11H,1-4H2,(H,13,14,15);2*1H

InChI-Schlüssel

BCFBUAPYIRVEDI-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1C(=O)NC2=NC=CN=C2.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.